molecular formula C8H6BrNS B13709554 5-Amino-2-bromobenzothiophene

5-Amino-2-bromobenzothiophene

Cat. No.: B13709554
M. Wt: 228.11 g/mol
InChI Key: JBAPOEVCJWPFHV-UHFFFAOYSA-N
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Description

5-Amino-2-bromobenzothiophene is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and materials science. The presence of both amino and bromo substituents on the benzothiophene ring makes it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-bromobenzothiophene involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to aminobenzothiophenes with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and optimized reaction conditions ensures high yields and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromobenzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Amino-2-bromobenzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromobenzothiophene involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-bromobenzothiophene is unique due to the presence of both amino and bromo substituents, which provide a balance of reactivity and stability. This makes it a highly versatile compound for various synthetic and research applications, distinguishing it from other benzothiophene derivatives .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

2-bromo-1-benzothiophen-5-amine

InChI

InChI=1S/C8H6BrNS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H,10H2

InChI Key

JBAPOEVCJWPFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)Br

Origin of Product

United States

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